4-(Methylamino)butane-1,2-diol hydrochloride
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Overview
Description
4-(Methylamino)butane-1,2-diol hydrochloride is a chemical compound with the molecular formula C5H14ClNO2. It is a derivative of butane, featuring both a methylamino group and two hydroxyl groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylamino)butane-1,2-diol hydrochloride typically involves the reaction of 4-chlorobutan-1,2-diol with methylamine. The reaction is carried out in an aqueous medium, and the product is isolated as its hydrochloride salt. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high purity and yield. The product is then purified through crystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
4-(Methylamino)butane-1,2-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form corresponding amines and alcohols.
Substitution: The methylamino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines and alcohols.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
4-(Methylamino)butane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-(Methylamino)butane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
4-(Methylamino)butyric acid: Similar structure but with a carboxylic acid group instead of hydroxyl groups.
4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol: Contains a benzene ring and hydroxyl groups, differing in the aromatic structure.
2-(Methylamino)butane hydrochloride: Similar but lacks the hydroxyl groups.
Uniqueness
4-(Methylamino)butane-1,2-diol hydrochloride is unique due to its combination of methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C5H14ClNO2 |
---|---|
Molecular Weight |
155.62 g/mol |
IUPAC Name |
4-(methylamino)butane-1,2-diol;hydrochloride |
InChI |
InChI=1S/C5H13NO2.ClH/c1-6-3-2-5(8)4-7;/h5-8H,2-4H2,1H3;1H |
InChI Key |
URYSWUCKHVNYJS-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC(CO)O.Cl |
Origin of Product |
United States |
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